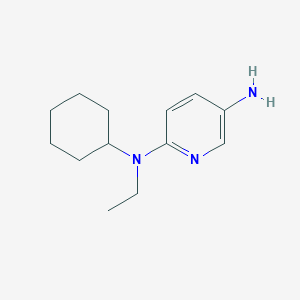

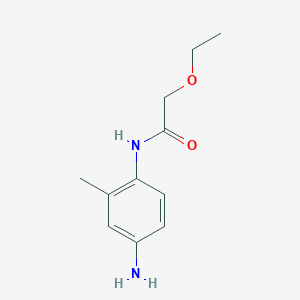

N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide is a compound that is structurally related to various acetamide derivatives synthesized for different applications, including potential anticancer drugs and anticonvulsants. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide.

Synthesis Analysis

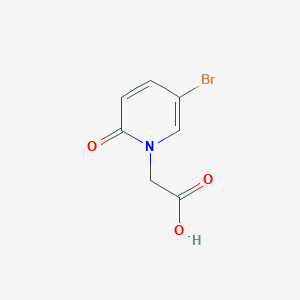

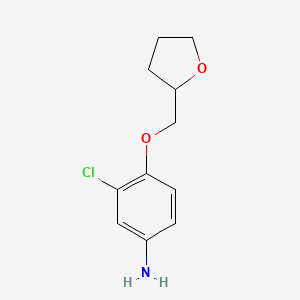

The synthesis of related compounds typically involves the acylation of an amine with an acyl chloride or other acylating agents, followed by various functionalization steps. For instance, the synthesis of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides involved the reaction of aminophenols with an acyl chloride derivative . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane . These methods could potentially be adapted for the synthesis of N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide by choosing appropriate starting materials and reaction conditions.

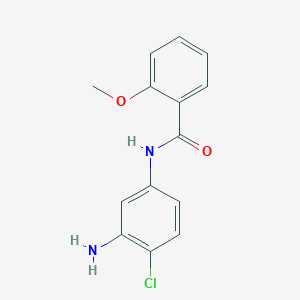

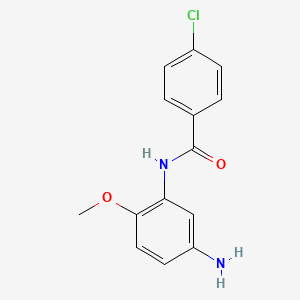

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques such as NMR and IR are commonly used to determine the molecular structure of acetamide derivatives. For example, the molecular structure of certain acetamide compounds was determined by X-ray crystallography, revealing the presence of intermolecular hydrogen bonds . These techniques could be employed to analyze the molecular structure of N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide, providing detailed information about its geometry and intermolecular interactions.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including hydrogen bonding interactions as evidenced by variable temperature NMR experiments . The presence of amino and acetamide groups in the structure suggests that N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide could also engage in hydrogen bonding, which could influence its solubility and reactivity. Additionally, the electronic behavior of intramolecular hydrogen bonds in similar compounds has been established by NBO studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For instance, the stability of N-hydroxyacetaminophen, a related compound, was found to be moderate at physiological pH and temperature . The presence of substituents on the phenyl ring, as well as the nature of the side chain, can significantly affect these properties. Theoretical calculations, including ab initio and DFT studies, have been used to predict the vibrational characteristics and thermodynamic properties of similar compounds . These methods could provide valuable predictions for the properties of N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide.

Scientific Research Applications

Antimalarial Drug Synthesis

N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide serves as an intermediate in the synthesis of certain antimalarial drugs. The chemical's selective acetylation process has been studied extensively, providing insights into optimizing conditions for its production. For instance, Novozym 435 is utilized as a catalyst in the chemoselective monoacetylation of the amino group of 2-aminophenol to produce a compound closely related to N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide, which is crucial in the complete natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Anti-cancer Applications

The compound and its analogs have been studied for their potential anti-cancer properties. Specifically, 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, closely related to N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide, exhibited promising cell growth inhibitory activity against a range of cancer cell lines. These findings suggest the compound's potential utility in developing new anticancer therapies (Dong et al., 2010).

Safety and Hazards

The safety information for N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide indicates that it is potentially hazardous. The compound is irritating to eyes, respiratory system, and skin . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and avoiding contact with skin and eyes .

properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-ethoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-15-7-11(14)13-10-5-4-9(12)6-8(10)2/h4-6H,3,7,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQWCGFNTTWRHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=C(C=C(C=C1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.